
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate, also known as 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8.8.8-heptadecafluoro-, ammonium salt, is a chemical compound with the formula C8H4F17NO3S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 517.16. It has a melting point of over 300°C and a boiling point of 280.1°C at 760 mmHg. Its flash point is 123.2°C, and it has a vapor pressure of 0.00103mmHg at 25°C .
Scientific Research Applications
Analysis in Environmental Science and Technology
Ammonium perfluorooctanoate (APFO) has been studied for its applications in environmental science and technology. For instance, its role in the decomposition of perfluorooctanoate (PFO) under aerobic conditions has been evaluated, indicating its potential in managing environmental pollutants (Mejia-Avendaño et al., 2016). Additionally, research on the aerobic biotransformation of quaternary ammonium compounds with perfluoroalkyl chains, like APFO, has demonstrated their conversion into perfluoroalkyl acids in soil, highlighting their significance in understanding environmental fate and transformations (Sandra Mejia-Avendaño, S. vo Duy, S. Sauvé, Jinxia Liu, 2016).
Chemical Analysis and Material Science
In the field of chemical analysis and material science, APFO has been utilized as a volatile surfactant for the analysis of N-methylcarbamates using MEKC-ESI-MS, demonstrating its utility in mass spectrometry due to its relatively low boiling point and compatibility with various analytical techniques (Van Biesen & Bottaro, 2006). Additionally, the study of its thermal decomposition kinetics via gas-phase NMR spectroscopy provides valuable insights into its stability and decomposition patterns, which are relevant for applications in material processing and environmental studies (Krusic & Roe, 2004).
Toxicology and Environmental Safety
In toxicology and environmental safety research, the acute and chronic aquatic toxicity of APFO has been assessed, showing minimal risk for aquatic organisms at environmentally relevant concentrations. This research is crucial for understanding the environmental impact and safety profile of APFO (Colombo et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate can be achieved through a sulfonation reaction of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane with sulfur trioxide followed by neutralization with ammonium hydroxide.", "Starting Materials": [ "1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane", "Sulfur trioxide", "Ammonium hydroxide" ], "Reaction": [ "1. Add 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane to a reaction vessel.", "2. Slowly add sulfur trioxide to the reaction vessel with stirring while maintaining the temperature below 50°C.", "3. Continue stirring the reaction mixture for 2 hours at room temperature.", "4. Add ammonium hydroxide slowly to the reaction mixture with stirring until the pH reaches 7-8.", "5. Continue stirring the reaction mixture for an additional 30 minutes.", "6. Filter the resulting solid and wash with water.", "7. Dry the solid under vacuum to obtain Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate." ] } | |
CAS RN |
29081-56-9 |
Molecular Formula |
C8HF17O3S.H3N C8H4F17NO3S |
Molecular Weight |
517.16 g/mol |
IUPAC Name |
azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid |
InChI |
InChI=1S/C8HF17O3S.H3N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);1H3 |
InChI Key |
UAWBWGUIUMQJIT-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.N |
Other CAS RN |
29081-56-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



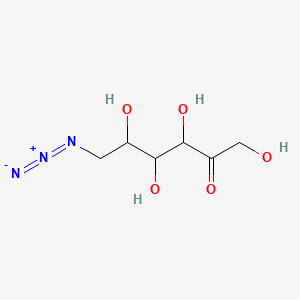



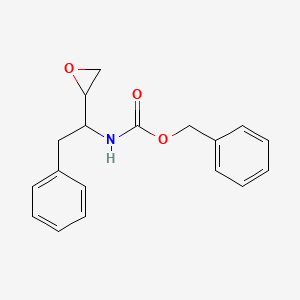
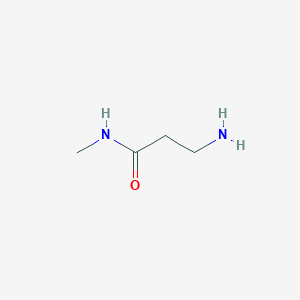



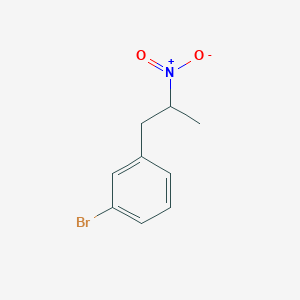


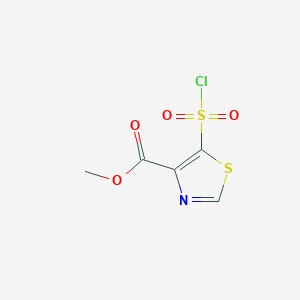
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)